2-(4-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides. It features an ethoxyphenyl group and a thiazolyl group, making it a compound of interest in various chemical and pharmaceutical research fields.
Mechanism of Action
Target of Action
The primary target of 2-(4-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is the serine protease factor B (FB), a key node in the alternative pathway (AP) of the complement system . This pathway is integral to the formation of C3 and C5 convertase and is a key contributor to the pathogenesis of several human diseases .
Mode of Action
The compound acts as an inhibitor of FB, selectively blocking its activity . This inhibition prevents the formation of C3 and C5 convertase, thereby disrupting the AP of the complement system .
Biochemical Pathways
By inhibiting FB, the compound affects the AP of the complement system, which plays a crucial role in immune response . The downstream effects of this inhibition include a reduction in the formation of C3 and C5 convertase, leading to a decrease in the production of key immune response mediators .
Result of Action
The inhibition of FB by the compound results in a disruption of the AP of the complement system . This can lead to a decrease in the immune response, which may be beneficial in conditions where the AP is overactive or contributes to disease pathology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting 4-methylthiazole with an appropriate acylating agent.
Introduction of the ethoxyphenyl group: This step involves the reaction of the thiazole derivative with 4-ethoxyphenylacetic acid or its derivatives under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide or thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
2-(4-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide: can be compared with other acetamide derivatives or thiazole-containing compounds.
N-(4-methyl-1,3-thiazol-2-yl)acetamide: Lacks the ethoxyphenyl group, which may affect its biological activity and chemical properties.
2-(4-ethoxyphenyl)acetamide:
Uniqueness
The presence of both the ethoxyphenyl and thiazolyl groups in this compound makes it unique, as it combines the properties of both functional groups
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-18-12-6-4-11(5-7-12)8-13(17)16-14-15-10(2)9-19-14/h4-7,9H,3,8H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMINWLLWIXSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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